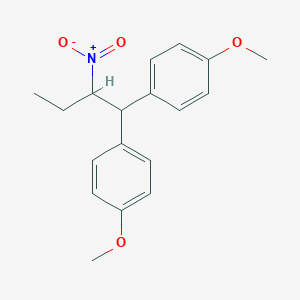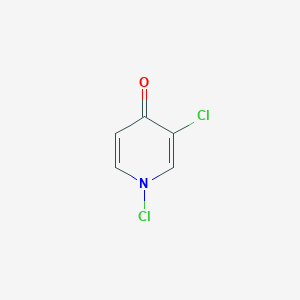
4(1h)-Pyridinone,1,3-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyridinone,1,3-dichloro- is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by the presence of two chlorine atoms at the 1 and 3 positions of the pyridinone ring
Métodos De Preparación
The synthesis of 4(1H)-Pyridinone,1,3-dichloro- can be achieved through several synthetic routes. One common method involves the chlorination of 4(1H)-Pyridinone using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
4(1H)-Pyridinone,1,3-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding pyridinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the chlorine atoms, leading to the formation of substituted pyridinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4(1H)-Pyridinone,1,3-dichloro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, 4(1H)-Pyridinone,1,3-dichloro- is explored for its potential as a lead compound in drug discovery. Its derivatives are evaluated for their pharmacological activities and therapeutic potential.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyridinone,1,3-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.
Comparación Con Compuestos Similares
4(1H)-Pyridinone,1,3-dichloro- can be compared with other similar compounds, such as:
4(1H)-Pyridinone: The parent compound without chlorine substituents. It has different reactivity and biological properties compared to the dichloro derivative.
4(1H)-Pyridinone,1-chloro-: A mono-chlorinated derivative with distinct chemical and biological characteristics.
4(1H)-Pyridinone,1,3-dibromo-: A brominated analogue that may exhibit different reactivity and applications due to the presence of bromine atoms instead of chlorine.
The uniqueness of 4(1H)-Pyridinone,1,3-dichloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
93111-35-4 |
|---|---|
Fórmula molecular |
C5H3Cl2NO |
Peso molecular |
163.99 g/mol |
Nombre IUPAC |
1,3-dichloropyridin-4-one |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-3-8(7)2-1-5(4)9/h1-3H |
Clave InChI |
ZHPHUOXXPFXTAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C(C1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
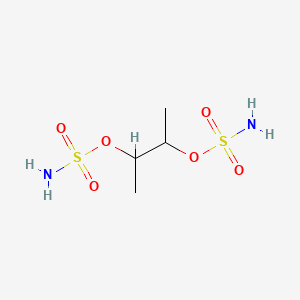
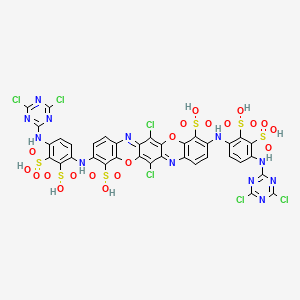
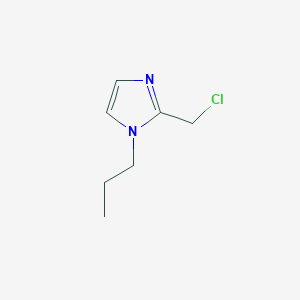


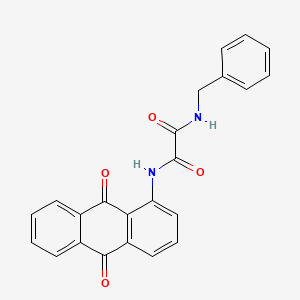
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
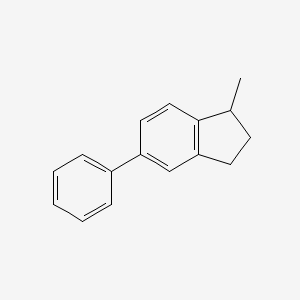
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)


![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
